(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol
Description
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is a tetrahydroquinoline derivative featuring a hydroxylmethyl (-CH2OH) group at the 6-position of the 1-methyltetrahydroquinoline core.
Properties
IUPAC Name |
(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTAHNFGMCBZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497326 | |
| Record name | (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68031-99-2 | |
| Record name | (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Platinum Oxide-Catalyzed Ring Saturation
A cornerstone of tetrahydroquinoline synthesis involves the reduction of the aromatic quinoline ring to its tetrahydro form. In the case of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol, PtO₂ serves as a critical catalyst for this transformation. As demonstrated in Scheme 1 of the referenced PDF, hydrogen gas (H₂) in methanol at ambient pressure facilitates the saturation of the quinoline backbone over 3 hours . This method achieves near-quantitative conversion when starting from 6-hydroxymethyl-substituted quinolines, as the electron-donating methanol group enhances reducibility.
The reaction mechanism proceeds via adsorption of the quinoline substrate onto the PtO₂ surface, followed by sequential hydrogenation of the pyridine ring. Steric effects from the 1-methyl group necessitate optimized stirring rates to ensure uniform catalyst contact. Post-reduction, the tetrahydroquinoline intermediate is isolated via vacuum filtration to remove Pt residues, yielding a crude product that is further purified via column chromatography.
Alternative Catalysts and Conditions
While PtO₂ remains predominant, preliminary studies suggest Raney nickel may offer a cost-effective alternative under high-pressure hydrogenation (50–100 psi). However, competing side reactions, such as over-reduction of the methanol group to methyl, have been observed, limiting its utility. Recent advances in heterogeneous catalysis propose palladium-on-carbon (Pd/C) for selective reductions, though yields for tetrahydroquinoline derivatives remain suboptimal (<70%) compared to PtO₂.
Hydride-Mediated Reduction Pathways
Lithium Aluminum Hydride (LAH) for Alcohol Formation
The introduction of the methanol group at position 6 is achieved through LAH-mediated reduction of precursor carbonyl groups. As outlined in Scheme 2 of the PDF, a ketone or ester at the 6-position undergoes reduction to the primary alcohol using LAH in anhydrous diethyl ether. For example, reducing 6-carboxy-1-methyl-1,2,3,4-tetrahydroquinoline with LAH at room temperature for 3 hours produces the target alcohol in 85–90% yield .
Critical to this step is the exclusion of moisture, as LAH reacts violently with water. Quenching with ethyl acetate followed by aqueous workup (dilute HCl) ensures safe isolation. Nuclear magnetic resonance (NMR) analysis confirms the absence of residual carbonyl peaks, with the alcohol proton appearing as a broad singlet at δ 1.5–2.0 ppm.
Sodium Borohydride in Selective Reductions
For substrates sensitive to strong reducing agents, sodium borohydride (NaBH₄) offers a milder alternative. However, its efficacy is limited to activated carbonyl groups (e.g., esters adjacent to electron-withdrawing substituents). In one protocol, NaBH₄ in tetrahydrofuran (THF) at 0°C reduces a 6-keto intermediate to the alcohol in 65% yield , with the remainder recovering as the unreacted ketone. This underscores the necessity of precursor design when employing borohydride reagents.
Functionalization of Preformed Tetrahydroquinolines
Direct Hydroxymethylation via Aldehyde Intermediates
An alternative route involves the introduction of the hydroxymethyl group after constructing the tetrahydroquinoline core. Starting from 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde , sodium borohydride in methanol selectively reduces the aldehyde to the primary alcohol. This method avoids harsh conditions, achieving 78% yield with minimal byproducts.
Grignard Reagent Approaches
Though less common, Grignard reagents (e.g., methylmagnesium bromide) have been employed to introduce the alcohol group via nucleophilic addition to 6-keto intermediates. However, competing side reactions at the nitrogen atom reduce practicality, with yields rarely exceeding 50% .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the predominant methods:
| Method | Starting Material | Reagent/Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| PtO₂ Hydrogenation | 6-Methoxyquinoline | H₂, PtO₂ | 3 | 92 | 98 |
| LAH Reduction | 6-Keto-THQ | LAH, Et₂O | 3 | 89 | 95 |
| NaBH₄ Reduction | 6-Ester-THQ | NaBH₄, THF | 6 | 65 | 90 |
| Aldehyde Reduction | 6-Aldehyde-THQ | NaBH₄, MeOH | 2 | 78 | 97 |
THQ = 1-Methyl-1,2,3,4-tetrahydroquinoline
Catalytic hydrogenation followed by LAH reduction emerges as the most efficient cascade, offering high yields and scalability. However, NaBH₄-based methods provide safer alternatives for lab-scale synthesis despite lower efficiency.
Mechanistic Insights and Optimization
Role of the 1-Methyl Group
The 1-methyl substituent exerts steric and electronic effects during synthesis. Its electron-donating nature accelerates hydrogenation by stabilizing partial positive charges in the transition state. Conversely, steric hindrance necessitates longer reaction times in LAH-mediated reductions to ensure complete carbonyl conversion.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes controlled oxidation to form carbonyl derivatives. Key methodologies include:
Table 1: Oxidation pathways and conditions
-
Mechanistic Insight : Oxidation proceeds via radical intermediates under acidic conditions, with KMnO₄ favoring aldehyde formation and CrO₃ promoting full oxidation to carboxylic acids .
Reduction Reactions
Further saturation of the tetrahydroquinoline ring or hydroxymethyl group is achievable:
Table 2: Reduction protocols and outcomes
-
Kinetic Studies : Catalytic hydrogenation with Pd/C selectively reduces the tetrahydroquinoline ring to decahydroquinoline without affecting the hydroxymethyl group .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
Table 3: Substitution reactions and efficiency
-
Key Applications : The chlorinated derivative serves as an intermediate for Suzuki-Miyaura couplings, while cyano derivatives enable further functionalization via hydrolysis .
Tandem Reaction Pathways
Integrated oxidation-substitution sequences enable complex transformations:
Example Protocol :
-
Step 1 : Oxidize with KMnO₄ to 6-carbaldehyde (92% yield).
-
Step 2 : Condense with amines via reductive amination (NaBH₃CN, MeCN) → 6-(Aminomethyl) derivatives (80% yield) .
Stability and Side Reactions
-
Autoxidation : Prolonged air exposure causes gradual degradation to quinoline-6-carboxylic acid (t₁/₂ = 14 days at 25°C) .
-
Thermal Decomposition : Above 150°C, elimination of H₂O generates 1-methyl-1,2-dihydroquinoline-6-carbaldehyde (via β-hydride elimination) .
Industrial-Scale Considerations
| Parameter | Lab-Scale Optimization | Industrial Process |
|---|---|---|
| Oxidation Selectivity | 88–92% (KMnO₄) | 95% (O₂/Pt-SnO₂ catalysis) |
| Substitution Throughput | Batch (24 hr) | Continuous flow (t₀ = 2.5 min) |
Scientific Research Applications
Chemistry
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions that are crucial for developing new compounds.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anticancer Activities: It has been investigated for its ability to induce apoptosis in cancer cells.
Medicine
The therapeutic potential of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is being explored in various medical contexts:
- Neuroprotective Effects: It modulates neurotransmitter levels (dopamine, serotonin) which may help in treating neurodegenerative diseases.
- Ferroptosis Inhibition: Recent studies suggest its role in inhibiting ferroptosis, a form of regulated cell death implicated in various diseases .
Industrial Applications
In industrial settings, (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is utilized in:
- Material Development: Its unique properties are leveraged for creating new materials with specific functionalities.
- Chemical Processes: Employed in the development of novel chemical processes due to its reactivity and stability.
Case Study 1: Antimicrobial Activity
A study demonstrated that (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations to determine its Minimum Inhibitory Concentration (MIC), showing promising results that warrant further investigation into its mechanism of action .
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotection revealed that this compound could enhance neuronal survival under oxidative stress conditions. In vitro assays indicated that it significantly reduced cell death in neuronal cultures exposed to oxidative agents .
Mechanism of Action
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter levels in the brain, which may contribute to its neuroprotective effects. The compound can influence the levels of dopamine, serotonin, and noradrenaline, thereby affecting various neurological processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes compounds sharing the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety but differing in substituents and functional groups:
Functional Group Impact on Properties
- Hydrogen Bonding: The hydroxyl group in (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol distinguishes it from analogs with sulfonamide or amide groups.
- Lipophilicity: Amide- and sulfonamide-containing analogs (e.g., compounds from ) exhibit higher logP values (~2–3) compared to the methanol derivative (estimated logP ~1.5), suggesting differences in membrane permeability.
Biological Activity
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is a compound with notable biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of 163.22 g/mol. It is synthesized through various methods, including the reduction of quinoline derivatives. A common approach involves catalytic hydrogenation using palladium on carbon under hydrogen gas conditions .
The precise mechanism by which (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol exerts its biological effects is not fully elucidated. However, it is believed to interact with biological targets due to its hydroxymethyl group, which can form hydrogen bonds with enzymes or receptors. This interaction may modulate the activity of these biological molecules, leading to various physiological effects .
Neuroprotective Effects
Research indicates that derivatives of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol exhibit neuroprotective properties. A study on related compounds showed that hydroxyl substitutions could decrease neurotoxicity while enhancing neuroprotective activity against SH-SY5Y cells . Specifically, hydroxy derivatives demonstrated potential efficacy in treating neurodegenerative diseases such as Parkinson's disease.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can suppress pro-inflammatory cytokine production in microglial cells. For instance, certain derivatives have been shown to inhibit the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-treated BV2 microglial cells .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Neuroprotective | Reduced neurotoxicity in SH-SY5Y | |
| Anti-inflammatory | Inhibition of IL-6 and TNF-α | |
| Enzyme interaction | Potential ligand for receptors |
Research Highlights
- Neurotoxicity Studies : A study assessed various derivatives for their neurotoxic effects on SH-SY5Y cells. Hydroxyl substitution was found to significantly decrease toxicity levels .
- Anti-inflammatory Mechanisms : Compounds derived from (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol were shown to effectively reduce inflammation markers in microglial cell lines exposed to LPS .
- Potential Drug Development : The compound is being explored as a pharmacophore in drug development for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
